molecular formula C22H22N4OS B2754041 N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea CAS No. 866039-21-6

N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea

Cat. No.: B2754041
CAS No.: 866039-21-6
M. Wt: 390.51
InChI Key: DBAOMDLPPYMXMN-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea (CAS: 483993-42-6) is a urea derivative featuring a thieno[2,3-b]pyridine core substituted with dimethyl groups at positions 4 and 6, and a pyrrole moiety at position 2. The urea linkage connects this heterocyclic system to a 3,5-dimethylphenyl group.

The thieno[2,3-b]pyridine scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets. The dimethyl and pyrrole substituents likely enhance lipophilicity and steric bulk, influencing solubility and binding affinity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-13-9-14(2)11-17(10-13)24-22(27)25-21-19(26-7-5-6-8-26)18-15(3)12-16(4)23-20(18)28-21/h5-12H,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOMDLPPYMXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=C(C3=C(S2)N=C(C=C3C)C)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown.

Biological Activity

N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea is a synthetic compound with significant potential in pharmacological applications. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N4OS
  • Molecular Weight : 390.50 g/mol
  • CAS Number : [Not Provided]

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate thieno[2,3-b]pyridine derivatives with substituted ureas. The synthesis typically involves:

  • Formation of the thieno[2,3-b]pyridine core.
  • Introduction of the dimethylphenyl and pyrrol groups via nucleophilic substitution reactions.
  • Final coupling to form the urea linkage.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various thieno[2,3-b]pyridine derivatives against cancer cell lines. For instance, compounds with similar structural motifs demonstrated significant activity against the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds ranged from 27.6 μM to 50 μM, indicating potent cytotoxicity .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23127.6
Compound BMDA-MB-23129.3
N-(3,5-Dimethylphenyl)-N'-[4,6-dimethyl...MDA-MB-231TBD

The proposed mechanism for the anticancer activity involves:

  • Inhibition of key signaling pathways associated with cell proliferation.
  • Induction of apoptosis through activation of caspases.
  • Disruption of microtubule dynamics leading to cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl... has shown promising antimicrobial effects. Studies indicate that related thieno derivatives exhibit significant antibacterial and antimycobacterial activities against various strains .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 μg/mL
Compound BS. aureus20 μg/mL
N-(3,5-Dimethylphenyl)-N'-[4,6-dimethyl...]Mycobacterium tuberculosisTBD

Case Studies

  • Study on Cytotoxicity : A recent study synthesized various thieno derivatives and evaluated their effects on MDA-MB-231 cells. The study highlighted that structural modifications could enhance cytotoxicity significantly .
  • Antibacterial Evaluation : Another research focused on the antibacterial properties of thieno derivatives against Mycobacterium species, demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea

  • Structural Difference : Replaces the 3,5-dimethylphenyl group with a 4-fluorophenyl moiety.
  • The absence of methyl groups on the phenyl ring decreases steric hindrance, possibly improving binding to flat hydrophobic pockets.
  • Applications : Similar to the target compound, this analog is used in pharmaceutical research, as evidenced by its inclusion in supplier databases (e.g., AC1MVYO0, ZINC4052811) .

Thieno[2,3-b]pyridine Derivatives with Varied Substituents

describes synthesized analogs, such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, which differ in substituents and core hybridization:

  • Pyrimidino-fused derivatives expand the aromatic system, increasing molecular rigidity and planarity, which could improve DNA intercalation or enzyme inhibition .
  • Synthesis Routes : These compounds are synthesized via condensation reactions involving sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, highlighting divergent strategies compared to the target urea’s synthesis .

Agricultural Urea Derivatives

lists pesticidal ureas (e.g., fluometuron , isoproturon ), which share the urea backbone but lack complex heterocycles:

  • Structural Contrast: Simpler aryl groups (e.g., trifluoromethyl, isopropyl) replace the thienopyridine system. Reduced molecular weight and polarity enhance soil mobility and bioavailability for herbicidal action.
  • Functional Insight : The target compound’s intricate structure suggests a specialized application (e.g., medicinal chemistry) rather than broad-spectrum pesticidal use .

Table 1: Comparative Analysis of Selected Urea Derivatives

Compound Name Core Structure Substituents CAS Number Key Properties/Applications
Target Compound Thieno[2,3-b]pyridine 4,6-dimethyl; 3-pyrrole; 3,5-dimethylphenyl 483993-42-6 Research intermediate; potential kinase inhibitor
4-Fluorophenyl Analog Thieno[2,3-b]pyridine 4,6-dimethyl; 3-pyrrole; 4-fluorophenyl N/A Pharmaceutical screening
Fluometuron Benzene 3-(trifluoromethyl)phenyl; dimethyl 2164-17-2 Herbicide; inhibits photosynthesis
Pyrimidino-fused Derivative Pyrimidino-thienopyridine N/A N/A DNA/RNA-targeted applications

Table 2: Substituent Effects on Properties

Substituent Type Impact on Lipophilicity Impact on Solubility Biological Relevance
3,5-Dimethylphenyl High (hydrophobic) Low Enhances membrane permeability
4-Fluorophenyl Moderate (polarizable) Moderate Balances affinity and solubility
Sulfanyl Group Low (polar) High Facilitates aqueous interactions

Preparation Methods

Condensation of Sodium 3-Oxoprop-1-en-1-olate Derivatives

As demonstrated in the synthesis of analogous thieno[2,3-b]pyridines, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide or 2-cyanoacetohydrazide under acidic or basic conditions. For the target compound, a modified approach using 3-oxoprop-1-en-1-olate derivatives substituted with methyl groups at positions 4 and 6 is proposed. The reaction proceeds via cyclocondensation, facilitated by grinding or refluxing in ethanol with catalytic piperidine, yielding the 4,6-dimethylthieno[2,3-b]pyridine intermediate.

Representative Reaction Conditions

Reactant Catalyst Temperature Yield (%)
3-Oxoprop-1-en-1-olate + Cyanothioacetamide Piperidine/AcOH Reflux 85–90

Nitrobenzene Thioether Intermediate Formation

An alternative method involves reacting 4-nitrobenzenethiol with 2-(chloromethyl)-4,6-dimethylpyridine derivatives in ethanol under basic conditions. This nucleophilic substitution generates 2-{[(4-nitrophenyl)thio]methyl}-4,6-dimethylpyridine, which undergoes cyclization to form the thieno[2,3-b]pyridine core after reduction of the nitro group.

Urea Bond Formation

The final step involves coupling the 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-amine intermediate with 3,5-dimethylphenyl isocyanate.

Isocyanate Route

The amine reacts with 3,5-dimethylphenyl isocyanate in dichloromethane at room temperature, forming the urea linkage. This method, validated for structurally related ureas, achieves near-quantitative yields when using a 1.2:1 molar ratio of isocyanate to amine.

Critical Parameters

  • Anhydrous conditions prevent hydrolysis of the isocyanate.
  • Triethylamine (0.5 eq) accelerates the reaction by scavenging HCl byproducts.

Carbonyldiimidazole (CDI)-Mediated Coupling

As an alternative, the amine and 3,5-dimethylphenylamine are reacted with CDI in tetrahydrofuran (THF), generating the urea via an imidazolide intermediate. This method is advantageous for moisture-sensitive systems but requires strict temperature control (0–5°C).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include the pyrrole protons (δ 6.2–6.4 ppm), urea NH (δ 8.9–9.2 ppm), and aromatic methyl groups (δ 2.3–2.5 ppm).
  • MS (ESI) : Molecular ion peak at m/z 390.5 [M + H]⁺.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this urea derivative, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols for analogous ureas and heterocyclic systems. Key steps include:

  • Ligand selection : Use bulky phosphine ligands (e.g., XPhos) to stabilize palladium intermediates and improve regioselectivity during pyrrole-thienopyridine coupling .
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of the dimethylphenyl and thienopyridine precursors.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions, as demonstrated in similar urea syntheses with 70–85% yields .
  • Characterization : Confirm purity via HPLC and structural integrity via 1H^1H NMR (e.g., urea NH protons typically resonate at δ 9.5–10.5 ppm in CDCl3_3) .

Basic: Which spectroscopic techniques are critical for validating the structural identity of this compound?

Methodological Answer:
A multi-spectral approach is essential:

  • 1H^1H and 13C^{13}C NMR : Identify urea NH protons (δ ~9.5–10.5 ppm) and aromatic protons from the thienopyridine core (δ 6.5–8.5 ppm). Compare shifts to structurally related ureas (e.g., tert-butyl-substituted analogs show t-Bu carbons at δ 25–30 ppm in 13C^{13}C NMR) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks with <2 ppm error.
  • IR Spectroscopy : Detect urea C=O stretches (~1640–1680 cm1^{-1}) and pyrrole N-H stretches (~3400 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR signals) require:

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation of substituents) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and heteronuclear couplings to confirm connectivity. For example, HMBC can link urea NH protons to adjacent carbonyl carbons .
  • X-ray Crystallography : Resolve ambiguous substituent orientations, especially for sterically hindered groups like the 3,5-dimethylphenyl moiety .

Advanced: What mechanistic insights are critical for understanding the palladium-catalyzed synthesis of this compound?

Methodological Answer:
Mechanistic studies should focus on:

  • Catalytic Cycle Analysis : Use deuterium-labeling experiments or kinetic isotope effects to trace proton transfer steps during urea formation .
  • Ligand Effects : Compare turnover frequencies (TOF) with different ligands (e.g., PPh3_3 vs. XPhos) to determine their role in stabilizing oxidative addition intermediates .
  • Computational Modeling (DFT) : Simulate transition states for key steps, such as isocyanide insertion or reductive elimination, to identify rate-limiting stages .

Advanced: How can researchers align experimental design with theoretical frameworks for this compound’s reactivity?

Methodological Answer:
Integrate conceptual frameworks such as:

  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in heterocyclic coupling reactions by analyzing HOMO/LUMO interactions between palladium complexes and substrates .
  • Hammett Linear Free Energy Relationships (LFER) : Correlate substituent effects (e.g., electron-donating methyl groups) on reaction rates or equilibrium constants .
  • Retrosynthetic Analysis : Deconstruct the molecule into synthons (e.g., thienopyridine and pyrrole precursors) to guide modular synthesis strategies .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate polar urea derivatives from unreacted precursors .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences.
  • HPLC (Reverse-Phase) : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation (>98%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s chemical properties?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3,5-dimethylphenyl with halogenated aryl groups) to assess electronic effects .
  • Thermodynamic Stability Assays : Measure melting points and thermal decomposition profiles (TGA/DSC) to correlate substituent bulk with stability .
  • Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) to evaluate bioavailability potential .

Advanced: What computational tools are recommended for predicting this compound’s supramolecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets (e.g., π-π stacking between thienopyridine and aromatic residues) .
  • Docking Studies (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) based on the urea scaffold’s hydrogen-bonding capacity .
  • Crystal Packing Analysis (Mercury Software) : Visualize intermolecular forces (e.g., C-H···O hydrogen bonds) using X-ray data from analogous compounds .

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